DL-Methionine beta-naphthylamide hydrochloride
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Overview
Description
DL-Methionine beta-naphthylamide hydrochloride is a chemical compound with the empirical formula C15H18N2OS · HCl . Its molecular weight is 310.84 .
Molecular Structure Analysis
The molecular structure of DL-Methionine beta-naphthylamide hydrochloride is represented by the SMILES stringCl.CSCCC(N)C(=O)Nc1ccc2ccccc2c1
. Physical And Chemical Properties Analysis
DL-Methionine beta-naphthylamide hydrochloride is a solid compound . It should be stored at -20°C . The predicted boiling point is 544.4°C at 760 mmHg . The predicted refractive index is 1.67 .Scientific Research Applications
Crystal Growth and Optical Resolution
DL-Methionine beta-naphthylamide hydrochloride has been studied for its application in crystal growth and optical resolution. Research has explored the purification of l-methionine hydrochloride from supersaturated solutions of dl-methionine hydrochloride through preferential crystallization. This process impacts the nucleation thresholds, affecting the maximum resolution time suitable for preferential crystallization and the percentage purity of the product crystals. The growth rates of l-methionine hydrochloride single crystals in supersaturated solutions have been measured, showing a strong dependence on relative supersaturation and indicating a faster growth from pure l-methionine hydrochloride solutions. These findings have implications for the efficient modeling of preferential crystallization processes in the purification of l-methionine hydrochloride, contributing to the field of crystal growth and resolution (Srimahaprom & Flood, 2013).
Corrosion Inhibition
DL-Methionine beta-naphthylamide hydrochloride has been evaluated as a corrosion inhibitor for mild steel in hydrochloric acid solutions. The studies demonstrated that the inhibition efficiency increases with the concentration of the inhibitor and decreases with temperature. Scanning Electron Microscope (SEM) analysis indicated better condition of the metal surface in the presence of the inhibitor, showcasing DL-Methionine beta-naphthylamide hydrochloride as an effective, environmentally friendly, non-toxic, and biodegradable corrosion inhibitor (Singh, 2021).
Anticancer Activities
Research into oxovanadium(IV) complexes with amino acid Schiff base and 1,10-phenanthroline ligands, where DL-Methionine beta-naphthylamide hydrochloride acts as a ligand, has shown promising in vitro anticancer activities. These complexes were synthesized and characterized, with their structures determined by single-crystal X-ray diffraction. The in vitro anticancer activities of these complexes against A-549 and HeGp2 cells were tested, providing valuable insights into the potential therapeutic applications of these complexes in cancer treatment (Cao et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-methylsulfanyl-N-naphthalen-2-ylbutanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS.ClH/c1-19-9-8-14(16)15(18)17-13-7-6-11-4-2-3-5-12(11)10-13;/h2-7,10,14H,8-9,16H2,1H3,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGBYYCUSXBVCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593482 |
Source
|
Record name | N-Naphthalen-2-ylmethioninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Methionine beta-naphthylamide hydrochloride | |
CAS RN |
97405-58-8 |
Source
|
Record name | N-Naphthalen-2-ylmethioninamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Methionine-β-naphthylamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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